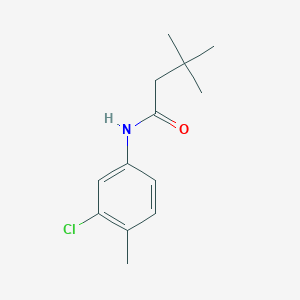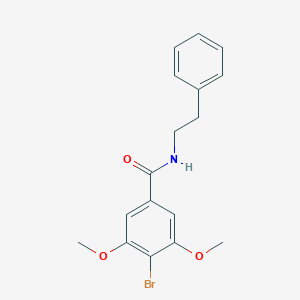
N-(3-chloro-4-methylphenyl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-3,3-dimethylbutanamide, commonly known as Clenbuterol, is a β2-adrenergic agonist that has been used in veterinary medicine as a bronchodilator for the treatment of respiratory diseases in horses, cattle, and other animals. Clenbuterol has also been used in bodybuilding and weight loss due to its anabolic and thermogenic effects. However, the use of Clenbuterol in humans is illegal as it has not been approved by the FDA for human use.
Mécanisme D'action
Clenbuterol works by binding to β2-adrenergic receptors in the body, which causes an increase in cyclic AMP (cAMP) production. This leads to the activation of protein kinase A (PKA), which in turn activates a number of downstream signaling pathways. The net effect of this is relaxation of smooth muscles, such as those found in the airways, and an increase in metabolic rate and fat burning.
Biochemical and Physiological Effects
Clenbuterol has been shown to have a number of biochemical and physiological effects. These include an increase in muscle protein synthesis, an increase in muscle mass, and a decrease in fat mass. It has also been shown to improve exercise performance and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Clenbuterol in lab experiments is that it is a highly selective β2-adrenergic agonist, which means that it has a specific target and does not affect other receptors in the body. This makes it easier to study the effects of Clenbuterol on specific physiological processes. However, one limitation of using Clenbuterol in lab experiments is that it can be difficult to control the dose and timing of administration, which can affect the results of the experiment.
Orientations Futures
There are a number of potential future directions for research on Clenbuterol. One area of research could be the development of more selective β2-adrenergic agonists that have fewer side effects than Clenbuterol. Another area of research could be the development of new therapeutic applications for Clenbuterol, such as in the treatment of muscle wasting or obesity. Additionally, more research could be done to better understand the mechanisms underlying the anabolic and thermogenic effects of Clenbuterol.
Méthodes De Synthèse
Clenbuterol can be synthesized by the reaction of 4-amino-3-chloroacetophenone with 2,2-dimethyl-3-bromo-propanol in the presence of a base. The resulting product is then treated with a strong acid to form Clenbuterol.
Applications De Recherche Scientifique
Clenbuterol has been extensively studied for its potential use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It has also been studied for its anabolic and thermogenic effects, which could be useful in the treatment of muscle wasting and obesity.
Propriétés
Formule moléculaire |
C13H18ClNO |
|---|---|
Poids moléculaire |
239.74 g/mol |
Nom IUPAC |
N-(3-chloro-4-methylphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-9-5-6-10(7-11(9)14)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Clé InChI |
KEHPKOUEWOEWMM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-2-methylphenoxy)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B253192.png)
![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)


![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)



![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)

![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)
![Methyl 4-[(3,3-dimethylbutanoyl)amino]benzoate](/img/structure/B253216.png)
